2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid
Brand Name: Vulcanchem
CAS No.: 166402-54-6
VCID: VC4795476
InChI: InChI=1S/C10H9F3N2O4/c1-5(9(16)17)14-7-3-2-6(10(11,12)13)4-8(7)15(18)19/h2-5,14H,1H3,(H,16,17)
SMILES: CC(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C10H9F3N2O4
Molecular Weight: 278.187

2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid

CAS No.: 166402-54-6

Cat. No.: VC4795476

Molecular Formula: C10H9F3N2O4

Molecular Weight: 278.187

* For research use only. Not for human or veterinary use.

2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid - 166402-54-6

Specification

CAS No. 166402-54-6
Molecular Formula C10H9F3N2O4
Molecular Weight 278.187
IUPAC Name 2-[2-nitro-4-(trifluoromethyl)anilino]propanoic acid
Standard InChI InChI=1S/C10H9F3N2O4/c1-5(9(16)17)14-7-3-2-6(10(11,12)13)4-8(7)15(18)19/h2-5,14H,1H3,(H,16,17)
Standard InChI Key NSZTZQLWLHTSMN-UHFFFAOYSA-N
SMILES CC(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Analysis

2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid belongs to the class of aromatic amino acids with a propanoic acid moiety. Its molecular formula is C10H9F3N2O5C_{10}H_9F_3N_2O_5, yielding a molecular weight of 294.19 g/mol . The structure features a nitro group (-NO2_2) at the 2-position and a trifluoromethyl group (-CF3_3) at the 4-position of the phenyl ring, which is linked via an amino group to the α-carbon of propanoic acid (Figure 1).

Stereochemical Considerations

The compound exists in an enantiomeric form, with the (2S)-configuration being the most commonly synthesized variant. This stereochemistry is critical for its biological activity, as seen in analogous pharmaceutical intermediates .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through a multi-step process:

  • Amination Reaction: Reacting 2-nitro-4-(trifluoromethyl)aniline with a propanoic acid derivative, such as bromopropanoic acid, in polar aprotic solvents like dimethylacetamide (DMAc) .

  • Stereoselective Control: Asymmetric synthesis techniques, including chiral catalysts or resolution methods, are employed to isolate the (2S)-enantiomer .

Optimization Strategies

  • Temperature: Reactions are conducted at low temperatures (-15°C) to minimize side reactions .

  • Solvent Selection: DMAc enhances solubility and reaction efficiency .

  • Yield: Reported yields exceed 80% for racemic mixtures, with enantiomeric purity reaching 97% after resolution .

Physicochemical Properties

Thermodynamic Data

PropertyValueSource
Molecular Weight294.19 g/mol
Density~1.4–1.5 g/cm3^3
Boiling Point>350°C (decomposes)
LogP (Partition Coeff.)~2.6 (hydrophobic)

Spectral Characteristics

  • NMR: 1H^1H NMR shows resonances for the aromatic protons (δ 7.5–8.5 ppm), CF3_3 group (δ -60 ppm in 19F^{19}F), and propanoic acid chain (δ 2.5–4.0 ppm) .

  • IR: Strong absorptions at 1700 cm1^{-1} (C=O) and 1520 cm1^{-1} (NO2_2) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its trifluoromethyl group enhances metabolic stability and binding affinity .

Materials Science

Functionalized phenylamino-propanoic acids are used in liquid crystals and polymer additives due to their thermal stability and electronic properties .

Regulatory and Environmental Considerations

Regulatory Status

  • HS Code: 2922.19.90 (amino-acid derivatives) .

  • Transportation: Classified as non-hazardous for air/ground transport under standard conditions .

Environmental Impact

No ecotoxicity data is available, but disposal via licensed waste management is recommended .

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